molecular formula C15H16N4O3S2 B2719184 N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide CAS No. 1421468-35-0

N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide

Cat. No.: B2719184
CAS No.: 1421468-35-0
M. Wt: 364.44
InChI Key: DKKWZRAZNPZUGG-UHFFFAOYSA-N
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Description

N-(5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide is a chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a complex structure that includes a picolinamide group and a tetrahydrothiazolopyridine core, a scaffold recognized in scientific literature . The presence of the cyclopropylsulfonyl moiety is a notable feature that may influence the compound's physicochemical properties and biological activity. Compounds containing the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold have been investigated for their potential as allosteric modulators of neuronal receptors, which is a significant area of research for treating psychiatric and neurodegenerative disorders . The integration of a picolinamide subunit is a strategy often employed in ligand design to optimize binding affinity and selectivity toward specific biological targets. Researchers may utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacological tool compound to explore novel biological pathways. It is supplied for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S2/c20-14(12-3-1-2-7-16-12)18-15-17-11-6-8-19(9-13(11)23-15)24(21,22)10-4-5-10/h1-3,7,10H,4-6,8-9H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKWZRAZNPZUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide is a complex organic compound that has garnered attention due to its potential biological activities. This article will delve into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H23N3O3S3C_{19}H_{23}N_{3}O_{3}S_{3} with a molecular weight of 437.6 g/mol. The structure features a thiazolo[5,4-c]pyridine core substituted with a cyclopropylsulfonyl group and a picolinamide moiety.

The biological activity of this compound is primarily attributed to its interaction with various protein targets involved in cellular signaling pathways. Notably, compounds with similar structures have been studied for their ability to inhibit specific kinases associated with cancer progression.

Anticancer Activity

Research has indicated that sulfonamide derivatives can exhibit anticancer properties through the inhibition of protein kinases such as CDK2 and Abl. A study evaluating a series of compounds similar to this compound reported that many did not demonstrate significant cytotoxicity against human cancer cell lines (MCF-7 and K562) within the tested concentration ranges .

Table 1: Cytotoxicity of Related Compounds

CompoundIC50 (µM) K562IC50 (µM) MCF7CDK2/Cyclin EAbl
1>100>100>100>100
2>100>100>100>100
3>100>100>100>100
Imatinib0.5>10>1000.2

This table illustrates that while some compounds showed promise against specific targets (e.g., imatinib), the tested derivatives did not exhibit comparable efficacy.

Case Studies and Research Findings

  • Inhibition of DYRK1A : A related compound was identified as a promising inhibitor of DYRK1A kinase. This suggests that this compound may also interact with similar kinase pathways .
  • Potential Antiviral Activity : The thiazolo[5,4-c]pyridine core has been associated with antiviral properties in other studies. Although direct evidence for the antiviral activity of this specific compound is lacking, its structural features suggest potential bioactivity against viral targets .

Future Directions

Further research is necessary to elucidate the precise mechanisms through which this compound exerts its biological effects. Investigations into its pharmacokinetics and toxicity profiles are essential for assessing its viability as a therapeutic agent.

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The thiazolo-pyridine scaffold is known for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives of thiazoles and pyridines have been shown to target specific pathways involved in tumor growth and metastasis.

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been explored through in silico docking studies. These studies suggest that it may act as an inhibitor of key enzymes involved in inflammatory processes, such as 5-lipoxygenase (5-LOX), which is crucial in the synthesis of leukotrienes that mediate inflammation .

Research Findings

A comprehensive review of literature reveals several studies focusing on the synthesis and biological evaluation of similar compounds:

StudyFindings
Identified potential as a 5-LOX inhibitor through molecular docking studies.
Demonstrated anticancer activity in various human cancer cell lines.
Suggested anti-inflammatory effects through inhibition of pro-inflammatory mediators.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of thiazolo-pyridine derivatives on breast cancer cells. Results showed significant inhibition of cell viability at low micromolar concentrations.
  • Anti-inflammatory Mechanisms : Research indicated that similar compounds effectively reduced edema in animal models by inhibiting leukotriene synthesis.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges and optimal reaction conditions for synthesizing N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide?

  • Methodological Answer : The synthesis involves cyclization of the tetrahydrothiazolo-pyridine core, sulfonylation with cyclopropane derivatives, and coupling with picolinamide. Critical steps include:

  • Catalyst Selection : Mo(CO)₆ or Pd-based catalysts for cyclization and cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Reaction Optimization : Temperature control (70–120°C) and solvent selection (DMF, THF) to minimize side reactions and improve yield .
  • Purification : Chromatography or recrystallization to isolate the product with >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • Spectroscopic Techniques : ¹H/¹³C NMR to verify proton environments and carbon frameworks; IR spectroscopy for functional groups (e.g., sulfonyl, amide) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates .
  • Cellular Viability Screening : MTT or ATP-based assays in cancer cell lines to assess cytotoxicity .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify target interactions .

Advanced Research Questions

Q. How can reaction mechanisms for sulfonylation and amide coupling steps be elucidated?

  • Methodological Answer :

  • Kinetic Studies : Monitor intermediate formation via time-resolved NMR or HPLC to infer rate-determining steps .
  • Isotopic Labeling : Use ³⁴S-labeled cyclopropanesulfonyl chloride to trace sulfonate group incorporation .
  • Computational Modeling : DFT calculations to map energy barriers and transition states for key reactions .

Q. How should researchers address contradictory data in biological activity across different assay platforms?

  • Methodological Answer :

  • Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR vs. MST) .
  • Solubility/Purity Checks : Ensure compound solubility in assay buffers (e.g., DMSO concentration <0.1%) and confirm purity via HPLC .
  • Proteomic Profiling : Identify off-target interactions using affinity pulldown coupled with LC-MS/MS .

Q. What advanced computational strategies can predict binding modes and selectivity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-II active sites) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100+ ns trajectories to assess binding kinetics .
  • QSAR Modeling : Corrogate substituent effects (e.g., cyclopropylsulfonyl vs. methyl groups) on activity using 3D descriptors .

Q. How can structure-activity relationship (SAR) studies be systematically designed for analogs?

  • Methodological Answer :

  • Scaffold Modification : Introduce substituents at the thiazolo-pyridine core (e.g., halogenation, alkylation) and compare activity .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) using MOE or Discovery Studio .
  • In Vivo Profiling : Prioritize analogs with improved pharmacokinetics (e.g., logP <3, metabolic stability in liver microsomes) .

Q. What analytical approaches identify degradation products under stressed conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, or acidic/alkaline conditions .
  • LC-HRMS : Track degradation pathways and identify byproducts via fragmentation patterns .
  • Stability-Indicating Methods : Develop validated HPLC methods with peak purity >99% for accelerated stability testing .

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